acetylseneciphylline N-oxide
Description
Pyrrolizidine (B1209537) Alkaloids (PAs) as Plant Secondary Metabolites: An Overview
Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring nitrogen-containing compounds synthesized by an estimated 6,000 plant species, which is about 3% of all flowering plants. nih.gov These secondary metabolites are primarily found in the plant families Asteraceae (particularly the tribes Senecioneae and Eupatorieae), Boraginaceae, and Fabaceae (mainly the genus Crotalaria). wikipedia.orgresearchgate.net They are also found sporadically in other families like Orchidaceae. scielo.org.mx
The basic chemical structure of a pyrrolizidine alkaloid consists of a necine base and one or more necic acids. nih.gov The necine base is a bicyclic structure made of two fused five-membered rings with a nitrogen atom at the bridgehead. numberanalytics.com The diversity of PAs, with over 660 known compounds, arises from variations in the necine base and the necic acids, as well as the way they are linked together. numberanalytics.com
PAs can be classified based on several criteria:
Esterification: They can be monoesters, diesters, or macrocyclic (cyclic) diesters. numberanalytics.comphytolab.com
Necine Base Structure: Four main types of necine bases are recognized: retronecine-type, heliotridine-type, otonecine-type, and platynecine-type. nih.gov
Taxonomic Occurrence: PAs can also be grouped based on the plants they are found in, such as the senecionine-type, lycopsamine-type, and monocrotaline-type. scielo.org.mxphytolab.com
The majority of PAs exist in plants as N-oxides, which are formed by the oxidation of the tertiary nitrogen in the necine base. nih.govchemicalbook.com These N-oxides are generally considered less toxic than their corresponding tertiary alkaloid forms. scielo.org.mxfrontiersin.org
Plants produce pyrrolizidine alkaloids primarily as a chemical defense mechanism against herbivores. nih.govmdpi.com These compounds are often bitter and can deter feeding by insects and other animals. mdpi.com The biosynthesis of PAs is a complex process that begins with the enzyme homospermidine synthase (HSS), which is considered the first specific step. oup.com This enzyme is found in various parts of the plant, including the roots and, in some cases, the leaves, particularly during flowering. oup.com
The production and concentration of PAs can be influenced by various factors, including the plant species, the specific organ, and environmental conditions. researchgate.net While PAs are stored in a less toxic N-oxide form in the plant, they can be converted to toxic tertiary alkaloids in the digestive systems of herbivores. chemicalbook.com This conversion is a key part of their defensive action. chemicalbook.com Interestingly, some specialized insects have evolved to not only tolerate but also sequester these alkaloids for their own defense against predators.
Acetylseneciphylline N-oxide: A Key Pyrrolizidine Alkaloid N-oxide in Academic Inquiry
This compound is a specific type of pyrrolizidine alkaloid that has drawn interest in scientific research. It is structurally derived from seneciphylline (B43193), where an acetyl group replaces the hydrogen on a hydroxyl group, and the tertiary amine is oxidized to an N-oxide. chemicalbook.comebi.ac.uk
The study of pyrrolizidine alkaloids dates back to the early 20th century, initially driven by incidents of livestock poisoning from consuming PA-containing plants. numberanalytics.com While the specific discovery timeline for this compound is not detailed in the provided search results, its characterization is tied to the broader investigation of PAs from plants in the genus Jacobaea (a part of the Senecio genus in older classifications). ebi.ac.uk The characterization of such compounds involves techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine their precise chemical structure. nih.gov
This compound is significant within the broader landscape of PA research for several reasons. It is a metabolite found in plants of the genus Jacobaea and is studied in the context of plant-herbivore interactions. ebi.ac.uk Research has explored its role, along with other PAs, in defending plants against generalist insects like the western flower thrips. ebi.ac.uk
The N-oxide form of PAs, such as this compound, is central to understanding the chemical ecology of these compounds. frontiersin.org The prevalence of the N-oxide form in plants and its lower toxicity compared to the free base form is a key area of investigation, suggesting complex interactions with other plant metabolites that may enhance their defensive capabilities. frontiersin.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H25NO7 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
[(1R,4Z,7R,17R)-4-ethylidene-7-methyl-6-methylidene-14-oxido-3,8-dioxo-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate |
InChI |
InChI=1S/C20H25NO7/c1-5-14-10-12(2)20(4,28-13(3)22)19(24)26-11-15-6-8-21(25)9-7-16(17(15)21)27-18(14)23/h5-6,16-17H,2,7-11H2,1,3-4H3/b14-5-/t16-,17-,20-,21?/m1/s1 |
InChI Key |
VUEKZTPMPCTKDK-NZQWTBGOSA-N |
Isomeric SMILES |
C/C=C\1/CC(=C)[C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(C)OC(=O)C |
Canonical SMILES |
CC=C1CC(=C)C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)OC(=O)C |
Origin of Product |
United States |
Natural Occurrence and Distribution of Acetylseneciphylline N Oxide
Botanical Sources and Distribution within Plant Genera
The biosynthesis of pyrrolizidine (B1209537) alkaloids (PAs) like acetylseneciphylline N-oxide is taxonomically widespread but is most prominently associated with specific plant families. These compounds are typically synthesized in the roots and transported via the phloem to other parts of the plant, primarily in their polar N-oxide form. xs4all.nlnih.gov
Prevalence in Asteraceae Genera, Notably Senecio and Jacobaea Species
The Asteraceae family, particularly the genera Senecio and Jacobaea, are well-documented producers of a diverse array of pyrrolizidine alkaloids. This compound has been identified as a significant constituent in the chemical defense profile of several species within these genera.
In Jacobaea vulgaris (syn. Senecio jacobaea), commonly known as ragwort, this compound is one of the most abundant PAs found in the roots. researchgate.netuniversiteitleiden.nl It co-occurs with other prominent alkaloids such as senecionine (B1681732) N-oxide and seneciphylline (B43193) N-oxide, together forming a major portion of the total PA concentration in the root tissues. researchgate.net Studies have also reported its presence in Senecio vulgaris (common groundsel). mdpi.comresearchgate.net The N-oxide forms are the predominant type of PAs in these plants, often accounting for the vast majority of the total alkaloid content. researchgate.net For instance, in the roots of J. vulgaris genotypes, PAs are, on average, 94.7% in their N-oxide form. researchgate.net
One study documented the presence of this compound in dried plant material of a ragwort mixture composed of 84% Jacobaea vulgaris and 16% Senecio inaequidens. tandfonline.com The concentration of this compound in this mixture was reported to be 6.8 ± 1.9 µg/g. tandfonline.com
Detection in Other Plant Families (e.g., Boraginaceae, Fabaceae, Orchidaceae)
While the Boraginaceae, Fabaceae (specifically the genus Crotalaria), and Orchidaceae families are known to produce a wide variety of pyrrolizidine alkaloids and their N-oxides, the specific presence of this compound is not well-documented in the available literature for these families. tandfonline.commdpi.comnih.govscielo.br Research on these families has identified numerous other PA N-oxides, such as lycopsamine (B1675737) N-oxide in Boraginaceae and phalaenopsine-type PAs in Orchidaceae, but not this compound. mdpi.comnih.govresearchgate.net Therefore, its occurrence in these families remains unconfirmed based on current research.
Intraspecific and Interspecific Variation in this compound Content
The concentration and composition of pyrrolizidine alkaloids, including this compound, exhibit considerable variation both within and between species. This variability is a key feature of plant chemical defense and is influenced by genetic and environmental factors.
Chemotype and Genotype-Dependent Accumulation Patterns
For example, in Jacobaea vulgaris, senecionine N-oxide, seneciphylline N-oxide, and this compound are consistently the most abundant PAs in the roots across different chemotypes, accounting for an average of 71.0% of the total root PA concentration. researchgate.net However, the remaining profile is dominated by either jacobine (B1672728) N-oxide in "Jacobine-chemotypes" or erucifoline (B1236471) N-oxide in "Erucifoline-chemotypes," indicating a genetically controlled diversification of the alkaloid profile. researchgate.net
Table 1: Abundance of Major Pyrrolizidine Alkaloid N-oxides in the Roots of Jacobaea vulgaris
| Pyrrolizidine Alkaloid N-oxide | Average Percentage of Total Root PA Concentration |
| Senecionine N-oxide | Part of the 71.0% majority |
| Seneciphylline N-oxide | Part of the 71.0% majority |
| This compound | Part of the 71.0% majority |
| Jacobine N-oxide (in Jacobine chemotypes) | ~14.3% |
| Erucifoline N-oxide (in Erucifoline chemotypes) | ~14.9% |
Data sourced from a study on J. vulgaris genotypes. researchgate.net
Influence of Abiotic and Biotic Factors on this compound Levels
Environmental conditions play a significant role in modulating the production and accumulation of PAs. Abiotic factors such as water and nutrient availability can alter both the concentration and diversity of PAs in Senecio species. nih.gov For instance, PA concentration in the roots of Senecio species has been observed to increase with higher soil moisture and in nutrient-poor conditions. nih.gov While these studies focus on total PA levels, it is plausible that these factors also influence the specific concentrations of this compound.
Biotic factors, particularly herbivory, are also known to affect PA expression. As these alkaloids function as a defense mechanism, their concentration can change in response to attacks by herbivores. nih.gov However, specific research detailing the direct impact of herbivory on this compound levels is limited.
Distribution and Compartmentalization within Plant Organs
The distribution of this compound within a plant is not uniform, reflecting its site of synthesis and areas of storage. In Senecio species, PAs are synthesized as N-oxides in the roots. xs4all.nlnih.gov From there, they are transported, primarily through the phloem, to aerial parts of the plant where they accumulate, often in higher concentrations in specific tissues. xs4all.nlnih.gov
The highest concentrations of PAs are frequently found in the inflorescences and the epidermis of the plant, which are vulnerable to herbivores. nih.gov While this compound is a major PA in the roots of Jacobaea vulgaris, it is also translocated to the shoots along with other PAs. researchgate.net In a study of J. vulgaris, the roots contained a significantly higher total concentration of PAs compared to the shoots, with this compound being a key component of the root's alkaloid profile. researchgate.net
Table 2: General Distribution Pattern of Pyrrolizidine Alkaloids in Senecio and Jacobaea Species
| Plant Organ | Primary Role/Status | Typical PA Concentration |
| Roots | Site of synthesis | High (this compound is a major component) researchgate.netuniversiteitleiden.nl |
| Shoots (Stems/Leaves) | Transport and storage | Lower than roots, concentrated in epidermis nih.govresearchgate.net |
| Inflorescences | Storage (Defense of reproductive parts) | Generally high nih.gov |
Biosynthesis and Metabolic Pathways of Acetylseneciphylline N Oxide
General Pyrrolizidine (B1209537) Alkaloid Biosynthesis Fundamentals
The biosynthesis of all PAs, including acetylseneciphylline N-oxide, begins with the formation of a core heterocyclic structure known as the necine base. rsc.org This foundational pathway involves several key enzymatic steps, leading to a variety of necine base scaffolds that are subsequently modified to produce the vast array of known PAs. nih.gov
Initial Enzymatic Steps and Formation of Necine Base Scaffolds
The biosynthesis of the necine base starts with the amino acids L-arginine and L-ornithine, which are decarboxylated to form putrescine. encyclopedia.pub The first committed step in PA biosynthesis is the formation of homospermidine. nih.govpnas.org This reaction is catalyzed by homospermidine synthase (HSS), an enzyme that has evolved from deoxyhypusine (B1670255) synthase (DHS), a protein involved in primary metabolism. pnas.orgnih.gov HSS facilitates the transfer of an aminobutyl group from spermidine (B129725) to putrescine, yielding homospermidine. pnas.org
Following its synthesis, homospermidine undergoes oxidation, a reaction likely catalyzed by copper-dependent diamine oxidases. nih.govnih.gov This oxidation leads to the formation of 4,4'-iminodibutanal, which then cyclizes to form the characteristic bicyclic pyrrolizidine ring system of the necine base. nih.govnih.gov The initial cyclization product is further reduced to generate the first stable necine base precursor, 1-hydroxymethylpyrrolizidine. nih.gov
Diversification of Necine Structures
From the initial 1-hydroxymethylpyrrolizidine, a series of desaturation and hydroxylation reactions, catalyzed by yet-to-be-fully-characterized enzymes, lead to the formation of various necine bases. nih.gov These modifications, including the introduction of a double bond in the 1,2-position and hydroxylation at various carbons, create the structural diversity seen in necine bases like retronecine, heliotridine, otonecine, and platynecine. encyclopedia.pubresearchgate.netmdpi.com This diversification is a key feature of PA biosynthesis, allowing for the production of a wide range of alkaloids with different properties. The combination of these varied necine bases with different necic acids ultimately gives rise to the hundreds of different PAs found in nature. encyclopedia.pub
Specific Pathways Leading to this compound Formation
The formation of this compound involves the modification of a pre-existing PA, seneciphylline (B43193), through enzymatic reactions that are characteristic of the final steps of PA biosynthesis in certain plant species.
Derivation from Seneciphylline as a Precursor
This compound is derived from its immediate precursor, seneciphylline. chemicalbook.com Seneciphylline itself is a macrocyclic diester PA, formed by the esterification of a necine base with a necic acid. chemicalbook.com In many Senecio species, senecionine (B1681732) N-oxide, which is synthesized in the roots, is transported to the shoots where it is diversified into other PAs. nih.gov Pulse-chase feeding experiments with Senecio erucifolius root cultures have shown the conversion of senecionine N-oxide to seneciphylline N-oxide. nih.gov This suggests that seneciphylline is formed from senecionine through a dehydrogenation reaction. nih.govmedchemexpress.com Acetylseneciphylline can then be formed through the acetylation of seneciphylline. nih.gov
Enzymatic N-oxidation of Tertiary Amine Precursors in Planta
A crucial and common modification in the biosynthesis of PAs is the N-oxidation of the tertiary nitrogen atom in the necine base. nih.gov This conversion of the tertiary amine to its corresponding N-oxide is an enzymatic process that occurs within the plant. tandfonline.com In fact, the majority of PAs are stored in plants in their non-toxic N-oxide form. chemicalbook.com This N-oxidation significantly increases the water solubility of the alkaloids, which is believed to be important for their transport and storage within the plant. nih.gov Plant cell membrane transporters have shown a higher affinity for PA N-oxides compared to their tertiary amine counterparts. nih.gov The formation of this compound from acetylseneciphylline is a prime example of this widespread enzymatic N-oxidation process. nih.govebi.ac.uk
Biotransformations and Interconversion of this compound and Related Analogues
The chemical structure of this compound is not static within biological systems. It can undergo various biotransformations and interconversions with related PAs.
In vivo, the N-oxide form and the tertiary base form of PAs can be interconverted. tandfonline.com While plants primarily store PAs as N-oxides, these can be reduced back to their tertiary amine forms. For instance, upon ingestion by herbivores, PA N-oxides are often reduced to the tertiary alkaloids in the gut. chemicalbook.com Conversely, tertiary PAs can be oxidized to their N-oxide forms in the liver of animals. tandfonline.com
Studies have shown that human intestinal bacteria can mediate the reduction of PA N-oxides to their parent alkaloids. researchgate.net This suggests a potential for a cyclic conversion between a PA and its N-oxide in vivo. researchgate.net Furthermore, research has indicated the possibility of O-deacetylation of this compound to seneciphylline N-oxide. nais.net.cn These biotransformations highlight the dynamic nature of these compounds within and between organisms. The interconversion between the N-oxide and the free base is a critical aspect of their metabolic fate. nih.gov
O-Acetylation and O-Deacetylation Processes
O-acetylation is a crucial enzymatic modification in the diversification of pyrrolizidine alkaloids. researchgate.net This process involves the introduction of an acetyl group to a hydroxyl moiety on the PA structure, a reaction catalyzed by specific acetyltransferases. In the context of this compound, it is understood to be derived from a precursor molecule, seneciphylline N-oxide, through such a reaction. This acetylation alters the molecule's polarity and biological activity.
Conversely, O-deacetylation is the removal of this acetyl group. This reversible process has been observed in biological systems. For instance, studies on chrysomelid beetles have shown their ability to metabolize ingested PAs. These beetles can catalyze the O-deacetylation of this compound, converting it back to seneciphylline N-oxide. researchgate.net This demonstrates a dynamic metabolic capacity in certain insects to modify plant-derived defensive compounds.
| Process | Description | Precursor/Product | Organism Example |
| O-Acetylation | Addition of an acetyl group to a hydroxyl moiety, often diversifying the PA profile. researchgate.netannualreviews.org | Seneciphylline N-oxide is converted to this compound. | Jacobaea and Senecio species. researchgate.net |
| O-Deacetylation | Removal of an acetyl group, converting the molecule back to its precursor form. | This compound is converted to Seneciphylline N-oxide. researchgate.net | Chrysomelid beetles. researchgate.net |
Dynamic Interconversion between N-oxide and Tertiary Amine Forms within Biological Systems
A significant feature of pyrrolizidine alkaloids is their existence in two interconvertible forms: the tertiary amine and the N-oxide. mdpi.com this compound is the polar, water-soluble N-oxide form, which is generally considered the primary form synthesized, transported, and stored in plants. universiteitleiden.nlnih.gov This form is thought to be less toxic than its tertiary amine counterpart. uvic.ca
The conversion between these two forms is a dynamic and reversible process influenced by the local biochemical environment. scielo.org.mx
Reduction: In the reducing conditions of an herbivore's gut, for example, the N-oxide form can be reduced to the corresponding tertiary amine, acetylseneciphylline. uvic.ca This conversion is a critical step in the toxification of PAs. mdpi.com
Oxidation: Conversely, the tertiary amine can be oxidized back to the N-oxide form. scielo.org.mx This process can occur in various organisms, and some specialist insects have developed specific enzymes, such as senecionine N-oxidase, to maintain PAs in the less toxic N-oxide state. uvic.ca
This dynamic interconversion significantly affects the alkaloid's transport, storage, and toxicity within different biological systems. nih.gov
| Form | Chemical Name | Key Characteristics | Conversion Process |
| N-oxide | This compound | Polar, highly water-soluble, primary form in plants. mdpi.comnih.gov | Reduction (e.g., in animal gut) to the tertiary amine form. uvic.ca |
| Tertiary Amine | Acetylseneciphylline | Less polar, lipid-soluble, considered the more toxic form. uvic.cascielo.org.mx | Oxidation to the N-oxide form. scielo.org.mx |
Epoxidation and Hydroxylation Reactions in PA Structural Diversification
The vast structural diversity of pyrrolizidine alkaloids is achieved through a series of enzymatic modifications of the basic PA skeleton. nih.gov Epoxidation and hydroxylation are key reactions in this diversification process, often catalyzed by cytochrome P450 monooxygenases. universiteitleiden.nl These reactions typically occur after the formation of the initial macrocyclic diester, such as senecionine N-oxide, leading to a wide array of related compounds, including the jacobine (B1672728), erucifoline (B1236471), and otosenine (B231958) types of PAs. researchgate.net
While this compound itself is a product of acetylation, its precursor, seneciphylline, is structurally related to senecionine, differing by the presence of a double bond in the necic acid portion. The biosynthesis of these complex necic acids and their subsequent modifications, including hydroxylations and epoxidations on the necine base or the acid moiety, are fundamental to creating the full spectrum of PAs found in nature. nih.govimperial.ac.uk These oxidative reactions, occurring in the shoots and roots, transform primary PAs like senecionine N-oxide into more complex structures. researchgate.netuvic.ca
| Reaction Type | Description | Role in PA Biosynthesis |
| Hydroxylation | The introduction of a hydroxyl (-OH) group onto the PA structure. nih.gov | Creates new sites for esterification or alters the molecule's polarity and biological activity. researchgate.netnih.gov It is a common modification of both the necine base and necic acid parts. nih.gov |
| Epoxidation | The formation of an epoxide ring on a carbon-carbon double bond within the PA molecule. researchgate.netnih.gov | Leads to the formation of specific PA subgroups, such as the jacobine-like PAs, and significantly alters the chemical reactivity of the alkaloid. researchgate.net |
| Dehydrogenation | The removal of hydrogen, typically creating a double bond. researchgate.net | Contributes to the structural variation and is often a step in the pathway alongside hydroxylation and epoxidation. researchgate.net |
Chemical Synthesis and Derivatization Approaches for Acetylseneciphylline N Oxide
Semisynthesis of Acetylseneciphylline N-oxide from Isolated Natural Precursors
Semisynthesis, which starts from a naturally occurring, structurally related compound, is a common and efficient route to obtain this compound. This process typically involves two key steps: the acetylation of the precursor seneciphylline (B43193) and the N-oxidation of the pyrrolizidine (B1209537) core.
The conversion of the tertiary amine in the pyrrolizidine ring system to its corresponding N-oxide is a critical step in the semisynthesis of this compound. Pyrrolizidine alkaloids are often found in plants as N-oxides, which are considered the primary products of biosynthesis and the physiological forms for transport and storage. nih.govmdpi.com These N-oxides are polar, highly water-soluble compounds. mdpi.comnih.gov
Several chemical methods have been established for this transformation. A widely cited procedure involves the N-oxidation of the tertiary amine PA using specific oxidizing agents. nih.govpubcompare.ai For instance, this compound can be prepared from its tertiary amine counterpart through established oxidation protocols. nih.govpubcompare.ai While direct oxidation with hydrogen peroxide can be problematic for some N-heterocycles, orgsyn.org its use in the presence of catalysts like pertungstic acid represents a general method for preparing N-oxides of tertiary amines. google.com Another documented method utilizes potassium peroxymonosulfate (B1194676) as an effective oxidant for this conversion. researchgate.net
The N-oxidation step is not merely a synthetic convenience; it is a crucial biotransformation pathway in vivo. mdpi.com In many organisms, N-oxidation is a detoxification route, as the resulting N-oxides are generally less toxic than their tertiary amine precursors and can be more readily excreted. mdpi.commdpi.com However, the N-oxide form can be reduced back to the parent tertiary amine in the gut, which can then be metabolized to toxic pyrrolic derivatives. researchgate.netchemicalbook.com
Table 1: Common Reagents for N-oxidation of Pyrrolizidine Alkaloids
| Oxidizing Agent | Catalyst/Conditions | Reference |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Pertungstic Acid | google.com |
| Potassium Peroxymonosulfate | Not specified | researchgate.net |
| Peroxyacetic Acid | Organic Solvent | google.com |
| Perbenzoic Acid | Organic Solvent | google.com |
The introduction of an acetyl group to the seneciphylline molecule is the second key step in the semisynthesis of this compound. This compound is specifically defined as the derivative of seneciphylline where the hydroxyl hydrogen is substituted by an acetyl group, and the tertiary nitrogen is oxidized. chemicalbook.comebi.ac.uk
Acetylation is a common modification observed in natural PAs, often occurring at the hydroxyl groups of the necic acid portion of the molecule. nih.govmdpi.com The standard laboratory procedure to achieve this is the treatment of seneciphylline with acetic anhydride (B1165640) in the presence of a base, such as pyridine. nih.govpubcompare.aiuniversiteitleiden.nl This method effectively esterifies the hydroxyl group to yield acetylseneciphylline, which can then undergo N-oxidation, or be derived from a precursor that is already N-oxidized.
The ability of different plant species to perform specific modifications, such as acetylation, can lead to a diversity of PAs. For example, studies on hybrid plants have shown that the capacity for PA acetylation from one parent species can be combined with the production of a specific alkaloid from the other parent, resulting in novel acetylated compounds. nih.gov
Total Synthesis Strategies for Pyrrolizidine Alkaloid N-oxides (General Principles Applicable to Analogues)
The total synthesis of complex PAs like this compound is a significant challenge due to the intricate stereochemistry of the molecule. While a total synthesis specific to this compound is not prominently documented, the general principles established for the synthesis of other complex PAs and their N-oxides are applicable. mdpi.comnih.gov These strategies provide the framework for constructing not only the natural product but also various analogues for research.
The foundation of any PA total synthesis is the stereocontrolled construction of its two core components: the necine base and the necic acid. core.ac.uk
Necine Bases: The bicyclic pyrrolizidine core, known as the necine base, presents a considerable synthetic hurdle, particularly in establishing the correct stereochemistry at multiple centers. clockss.org Numerous strategies have been developed to address this.
Syntheses often start from chiral precursors such as (S)-malic acid or amino acids like D-aspartic acid to ensure the correct enantiomeric form of the final product. core.ac.ukrsc.org
Proline-based molecules have also been recognized for their potential to access various necine bases. clockss.org
Key reactions employed include intermolecular carbenoid displacement reactions, rsc.org Ti(III)-mediated radical cyclizations, rsc.org aza-ene reactions, researchgate.net and stereoselective [3+2] annulation reactions. nih.gov These methods have been successfully applied to the synthesis of necine bases like retronecine, heliotridine, rosmarinecine, and platynecine. rsc.orgunigoa.ac.inacs.org
Necic Acids: The synthesis of the highly substituted and oxygenated necic acids, such as seneciphyllic acid, is equally demanding. core.ac.uk These syntheses must also be highly stereoselective to match the configuration of the natural product.
Once the necine base and necic acid have been synthesized, they must be joined via esterification. In many complex PAs, including seneciphylline, this involves the formation of a large macrocyclic diester ring. chemicalbook.comcore.ac.uk
The creation of these macrocyclic lactones is a challenging step, often requiring high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The Corey-Nicolaou double activation method is one powerful technique used for lactonization in the synthesis of 11-membered macrocyclic PA analogues. gla.ac.uk Another common approach involves activating the acid as a pyridine-2-thiol (B7724439) ester, which then undergoes cyclization upon heating. researchgate.netpsu.edu The size of the macrocyclic ring is a critical factor; syntheses that successfully yield 11- or 12-membered rings have been reported to fail when targeting 10-membered rings, highlighting the thermodynamic and kinetic challenges of macrocyclization. gla.ac.ukpsu.edu The conformation and rigidity of the resulting macrocycle are heavily influenced by its ring size. psu.edu
Table 2: Key Strategies in Total Synthesis of PA Analogues
| Synthetic Stage | Method/Reaction | Starting Material Example | Target Substructure | Reference |
|---|---|---|---|---|
| Necine Base Synthesis | Intermolecular Carbenoid Displacement | (S)-Malic Acid | (+)-Heliotridine, (+)-Retronecine | rsc.org |
| Necine Base Synthesis | Ti(III)-mediated Radical Cyclization | Epoxy-β-aminoacrylate | Pyrrolidine Core | rsc.org |
| Necine Base Synthesis | Aza-ene Reaction / Allylsilane Closure | Lactam-hydrazide | (±)-Macronecine, (±)-Supinidine | researchgate.net |
| Macrocyclization | Corey-Nicolaou Lactonization | Heliotridine monoester | 11-membered Macrocyclic Diester | gla.ac.uk |
Structural Modification and Analogue Design for Mechanistic Research
The synthesis of structural analogues of this compound is crucial for investigating structure-activity relationships and elucidating mechanisms of action. By systematically modifying the structure, researchers can probe the importance of different functional groups. jchemrev.com
Key targets for modification include:
The 1,2-double bond: The presence of a double bond at the C1-C2 position in the necine base is known to be a requirement for metabolic activation to toxic pyrrolic species. chemicalbook.comresearchgate.net Synthesizing saturated analogues helps to confirm the role of this unsaturation in toxicity.
The macrocyclic ester: The size, conformation, and chemical nature of the macrocyclic diester influence the compound's properties. Synthesizing analogues with different ring sizes or simplified ester groups can clarify the role of the macrocycle. gla.ac.uk
The N-oxide group: As a key functional group affecting polarity and biological interactions, the N-oxide motif is a target for modification. Designing related compounds can help to understand its role in transport, detoxification, and bioactivation. nih.gov
The development of synthetic routes, both semi-synthetic and total, provides the essential tools to create these tailored molecules, thereby advancing the understanding of the complex biological and toxicological profiles of pyrrolizidine alkaloids like this compound. mdpi.com
Table of Mentioned Compounds
| Compound Name |
|---|
| Acetylseneciphylline |
| This compound |
| Acetylseneciphylline |
| This compound |
| Alexine |
| Echinatine |
| Erucifoline (B1236471) N-oxide |
| Europine |
| Heliotridine |
| Heliotrine |
| Heliotrine N-oxide |
| Integerrimine (B1671999) |
| Integerrimine N-oxide |
| Isoretronecanol |
| Jacobine (B1672728) N-oxide |
| Lasiocarpine |
| Lasiocarpine N-oxide |
| Lycopsamine (B1675737) |
| Macronecine |
| Monocrotaline |
| Otosenine (B231958) |
| Platynecine |
| Retronecine |
| Retrorsine |
| Riddelliine |
| Rosmarinine |
| Senecionine (B1681732) |
| Senecionine N-oxide |
| Seneciphylline |
| Seneciphylline N-oxide |
| Senkirkine |
| Supinidine |
| Synthanecine A |
| Trachelanthamidine |
| Turneforcidine |
Systematic Derivatization for Structure-Activity Relationship (SAR) Studies in Ecological Contexts
Systematic derivatization is a key strategy to understand how the chemical structure of a molecule like this compound affects its biological activity, particularly in ecological interactions. In the context of PAs, SAR studies often focus on their role in chemical defense against herbivores and predators. nih.gov
Derivatization efforts would focus on modifying specific parts of the this compound molecule, such as the necine base or the necic acid moieties, to observe changes in its defensive properties. For instance, the nature of the esterifying acids and the presence of the N-oxide group are known to be critical for the molecule's activity. nih.govfrontiersin.org
A study on the chemical defense of Arctiidae moths against the spider Nephila clavipes provides a model for how SAR studies on related PAs are conducted. The study compared the defensive efficacy of various PA structures, including free bases versus their N-oxides and macrocyclic diesters versus monoesters. nih.gov The results indicated that the N-oxide form of a macrocyclic diester (a mixture of integerrimine and senecionine N-oxides) was significantly more potent in inducing the spider to release the prey than its corresponding free base form. nih.gov This highlights the importance of the N-oxide functional group in the defensive capabilities of these alkaloids.
Table 1: Illustrative SAR Data for Pyrrolizidine Alkaloids in Defense Against Nephila clavipes
| Compound/Derivative | Structural Class | Form | Activity (LibD50 in µ g/dry weight of prey) | Reference |
| Integerrimine/Senecionine Mix | Macrocyclic Diester | N-oxide | 0.042 | nih.gov |
| Integerrimine/Senecionine Mix | Macrocyclic Diester | Free Base | 0.153 | nih.gov |
| Senecioylretronecine | Monoester | N-oxide | 0.167 | nih.gov |
| Senecioylretronecine | Monoester | Free Base | 0.104 | nih.gov |
| Senkirkine | Otonecine-type | Free Base | 0.354 | nih.gov |
| Retronecine | Necine Base | Both | Inactive | nih.gov |
This table is based on data from a study on related pyrrolizidine alkaloids to illustrate the principles of SAR in an ecological context. LibD50 represents the dose required to cause 50% of the spiders to liberate the prey.
These findings suggest that for this compound, derivatization studies would likely involve:
Hydrolysis: Breaking the ester bonds to separate the necine base (retronecine) from the necic acid (seneciphyllic acid, with an acetyl group) to confirm the necessity of the complete esterified structure for activity.
Reduction: Converting the N-oxide back to the tertiary amine (acetylseneciphylline free base) to quantify the specific contribution of the N-oxide group to its ecological function, such as herbivore deterrence. frontiersin.org
Modification of the Necic Acid: Altering the acetyl group on the seneciphyllic acid portion to understand its role in receptor binding or metabolic stability in an interacting organism.
Such studies are crucial for elucidating the co-evolutionary arms race between plants and the insects that consume them, where plants have developed a diverse arsenal (B13267) of chemical defenses. uvic.ca
Synthesis of Isotopically Labeled Analogues for Tracer and Metabolic Pathway Investigations
The synthesis of isotopically labeled analogues of this compound is essential for tracing its metabolic fate in biological systems, be it within the producer plant or a consuming herbivore. While direct synthesis of this specific labeled compound is not detailed in the available literature, the methods used for other PAs provide a clear blueprint. core.ac.uknih.gov
Researchers have successfully used stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) to investigate the biosynthesis of both the necine base and necic acid portions of PAs. nih.govgla.ac.uk For the necine base, labeled precursors like L-arginine and L-ornithine are fed to plant cultures, and their incorporation into the pyrrolizidine ring system is tracked. core.ac.uknih.gov For the necic acid moiety of seneciphylline, which is derived from two units of isoleucine, labeled isoleucine would be the precursor of choice. gla.ac.uk
The process for preparing a labeled version of this compound would generally follow these steps:
Biosynthesis of the Labeled Parent Alkaloid: Introducing isotopically labeled precursors to a plant or root culture system that produces seneciphylline. For example, feeding experiments with Senecio species using [¹⁴C]-labeled putrescine or ¹³C-labeled isoleucine have been performed to produce labeled senecionine. researchgate.netcore.ac.ukgla.ac.uk A similar approach could be used for acetylseneciphylline.
Isolation: Extracting the labeled parent alkaloid (acetylseneciphylline) from the plant material.
Chemical N-oxidation: Converting the isolated, labeled tertiary alkaloid to its corresponding N-oxide using standard oxidation methods. core.ac.uk
Another powerful technique is ³²P-postlabeling, which has been developed to detect DNA adducts formed from the metabolic activation of PAs. nih.gov This method allows for the investigation of the genotoxic potential of these compounds by tracing how their reactive metabolites bind to DNA. For this compound, this would involve synthesizing a ³²P-labeled version to study its metabolic activation and the subsequent formation of dehydroretronecine-DNA adducts in vivo and in vitro. nih.gov
Table 2: Precursors and Isotopes Used in Pyrrolizidine Alkaloid Biosynthetic Studies
| Labeled Precursor | Isotope(s) | Target Moiety | Purpose | Reference(s) |
| [1,4-¹⁴C]putrescine | ¹⁴C | Necine Base | Tracing metabolic pathways | core.ac.uk |
| L-Ornithine | ¹⁴C | Necine Base | Elucidating biosynthetic pathways | nih.gov |
| DL-[3, 4-¹³C₂]-2-aminobutanoic acid | ¹³C | Necic Acid (Senecic acid) | Determining incorporation patterns via NMR | researchgate.net |
| Isoleucine | ¹³C, ²H | Necic Acid (Senecic acid) | Elucidating biosynthetic pathways | gla.ac.uk |
| Dehydroretronecine (DHR) | ³²P (postlabeling) | DNA Adducts | Detection of genotoxicity | nih.gov |
This table summarizes common isotopically labeled precursors used in the study of related pyrrolizidine alkaloids, which are applicable to investigations of this compound.
These tracer studies are fundamental to understanding not only how plants synthesize these complex molecules but also how they are metabolized, detoxified, or sequestered by specialized insects that feed on PA-containing plants. uvic.camdpi.com
Advanced Analytical Methodologies for Acetylseneciphylline N Oxide Quantification and Structural Elucidation
Chromatographic Techniques for Separation and Detection
Chromatographic methods are fundamental in isolating acetylseneciphylline N-oxide from complex matrices, such as plant extracts and food products. These techniques allow for the separation of the target analyte from other compounds, including its tertiary amine counterpart, seneciphylline (B43193), and other isomeric PAs.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Applications
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful and widely used technique for the analysis of PAs, including their N-oxide forms. universiteitleiden.nlgcms.czresearchgate.net Ultra-high-performance liquid chromatography (UHPLC-MS/MS) offers enhanced sensitivity and resolution, making it particularly suitable for detecting low levels of contamination in various food matrices like honey, milk, and tea. nih.govmdpi.com
Method development for UHPLC-MS/MS analysis of PAs often involves optimizing several parameters to achieve effective separation and detection. mdpi.com A typical setup utilizes a C18 stationary phase column and a mobile phase gradient consisting of water and methanol (B129727), both containing a small percentage of formic acid to improve ionization. mdpi.com The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis. mdpi.com
Key research findings from HPLC-MS/MS studies include:
Successful separation and quantification of numerous PAs and their N-oxides in a single analytical run. mdpi.com
The establishment of low limits of detection (LODs) and limits of quantification (LOQs), often in the sub-µg/kg range, demonstrating the high sensitivity of the method. nih.govmdpi.com
Application of the method to various sample types, including plant materials, honey, tea, and milk, to assess PA contamination levels. nih.govmdpi.comwaters.com
Below is an interactive data table summarizing typical parameters for the UHPLC-MS/MS analysis of pyrrolizidine (B1209537) alkaloids.
| Parameter | Typical Value/Condition | Source |
| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) | mdpi.com |
| Mass Spectrometer | Triple Quadrupole (QQQ) | gcms.cz |
| Column | C18 reversed-phase, e.g., ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) | mdpi.com |
| Mobile Phase A | Water with 0.1% formic acid | mdpi.com |
| Mobile Phase B | Methanol with 0.1% formic acid | mdpi.com |
| Flow Rate | 0.3 mL/min | mdpi.com |
| Injection Volume | 3 µL | mdpi.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |
Gas Chromatography (GC) with Selective Detectors (e.g., Nitrogen Phosphorus Detection)
Gas chromatography (GC) is another technique that can be employed for the analysis of PAs. However, a significant limitation of GC is the thermal instability of PA N-oxides, which can degrade during analysis. chromatographyonline.comspectroscopyonline.com To overcome this, a common approach involves the reduction of PA N-oxides to their corresponding tertiary amines prior to GC analysis.
The use of a Nitrogen-Phosphorus Detector (NPD) offers high selectivity for nitrogen-containing compounds like PAs. scioninstruments.com This detector operates on the principle of thermionic emission, where a heated bead selectively ionizes nitrogen and phosphorus compounds, resulting in a highly specific signal. scioninstruments.com This selectivity is advantageous when analyzing complex samples, as it reduces interference from other non-nitrogenous compounds. scioninstruments.com
While less common for direct N-oxide analysis, GC-NPD can be a valuable tool for determining the total PA content (free base + N-oxide) after a reduction step. researchgate.net
Methodological Considerations for Differential Detection and Quantification of N-oxide and Tertiary Amine Forms
The differential analysis of PA N-oxides and their corresponding tertiary amines is crucial as their toxicological potencies can differ. Several methodological aspects must be considered to achieve accurate and separate quantification.
Chromatographic Separation: HPLC and UHPLC methods are generally preferred as they can separate the more polar N-oxides from the less polar tertiary amines without derivatization. universiteitleiden.nlchromatographyonline.com The choice of column and mobile phase gradient is critical to resolve these two forms, which often have similar retention times. mdpi.commdpi.com
Sample Preparation: Solid-phase extraction (SPE) is a common cleanup step to remove matrix interferences. bund.dewur.nl Cation-exchange SPE cartridges can be used to retain the tertiary amines under acidic conditions, allowing for their separation from the N-oxides. mdpi.com
Mass Spectrometry Detection: In MS/MS, distinct precursor-to-product ion transitions can be selected for the N-oxide and the tertiary amine, enabling their individual quantification even if they are not fully separated chromatographically. The N-oxide will have a higher molecular weight corresponding to the addition of an oxygen atom.
Spectroscopic Techniques for Structural Characterization
While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation of compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed structural information about molecules. Both ¹H and ¹³C NMR are used to confirm the identity of this compound. Although NMR requires higher concentrations of the analyte compared to MS-based methods, it provides unambiguous structural confirmation. scispace.com
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The chemical shifts and coupling constants observed in the NMR spectra are unique to the structure of this compound and can be compared to literature data for verification. researchgate.net
Advanced Mass Spectrometry Fragmentation Patterns for PA N-oxides and their Diagnostics
Advanced mass spectrometry techniques, particularly tandem mass spectrometry (MS/MS), are vital for the structural characterization of PA N-oxides. The fragmentation patterns observed in the MS/MS spectra provide diagnostic information about the structure of the parent molecule.
For PA N-oxides, a characteristic fragmentation pathway is the neutral loss of an oxygen atom ([M+H]+ - 16), which is a strong indicator of an N-oxide functionality. nih.gov Other specific fragment ions can help to identify the necine base and the necic acid moieties of the PA. For instance, retronecine-type PA N-oxides often produce characteristic fragment ions at m/z 118-120 and 136-138. mdpi.com The presence of an acetyl group in this compound would also lead to a characteristic neutral loss of 42 or 60 Da, corresponding to ketene (B1206846) (CH₂CO) or acetic acid (CH₃COOH), respectively. mjcce.org.mk
The study of these fragmentation patterns allows for the confident identification of this compound, even in the absence of a pure reference standard, by comparing the observed fragments with those of known PA structures. mdpi.commjcce.org.mk
Below is an interactive data table summarizing diagnostic mass spectral fragments for PA N-oxides.
| Ion Type | m/z | Significance | Source |
| Precursor Ion | [M+H]⁺ | Protonated molecule | mjcce.org.mk |
| Fragment Ion | [M+H - 16]⁺ | Loss of oxygen, indicative of N-oxide | nih.gov |
| Fragment Ion | 118-120 | Characteristic of retronecine-type PAs | mdpi.com |
| Fragment Ion | 136-138 | Characteristic of retronecine-type PAs | mdpi.com |
| Neutral Loss | 42 or 60 | Loss of acetyl group (as ketene or acetic acid) | mjcce.org.mk |
Sample Preparation and Extraction Protocols for PA N-oxides
The accurate quantification and structural elucidation of pyrrolizidine alkaloid (PA) N-oxides, such as this compound, are critically dependent on the methods used for sample preparation and extraction. These initial steps are paramount for preserving the chemical integrity of the target analytes and for removing matrix interferences that could compromise analytical results. The protocols often involve a multi-step process, including optimized extraction to maintain the N-oxide form and, in some cases, a deliberate chemical reduction to the corresponding tertiary amines for comparative or comprehensive analysis.
Optimized Extraction Conditions for Maintaining N-oxide Integrity
The primary goal during the extraction of PA N-oxides is to efficiently isolate them from the sample matrix while preventing their unintended degradation or chemical conversion. Since PA N-oxides are more polar than their corresponding tertiary amines, the selection of an appropriate solvent system is crucial. mdpi.com
Solvent Systems and Extraction Techniques
Research has consistently shown that polar solvents are most effective for the extraction of PA N-oxides. mdpi.com Acidified aqueous solutions or polar organic solvents are commonly employed to ensure the efficient solubilization of these compounds. qu.edu.qa The acidification of the extraction solvent helps to protonate the alkaloids, increasing their solubility in the polar medium.
Commonly used extraction solvents and conditions include:
Acidified Methanol/Ethanol : Solutions such as 2% formic acid in 25% methanol or 1% methanolic solution of tartaric acid have been successfully used. mdpi.comtandfonline.com
Aqueous Acids : Dilute solutions of mineral or organic acids, like 0.05 M sulfuric acid (H₂SO₄), are frequently utilized. mdpi.comqu.edu.qa
Solid-liquid extraction is the most prevalent technique, often enhanced by methods like ultrasound-assisted extraction (UAE) or simple maceration to increase the contact surface area and improve extraction efficiency. mdpi.comqu.edu.qa It is important to avoid prolonged exposure to high temperatures, such as during Soxhlet extraction, as this can lead to the thermal degradation and partial reduction of the N-oxides. mdpi.com
Purification and Cleanup
Following initial extraction, a cleanup step is essential to remove interfering substances from the crude extract. Solid-phase extraction (SPE) is the most widely adopted method for this purpose. qu.edu.qafao.org Strong cation-exchange (SCX or PCX) cartridges are particularly effective. mdpi.comresearchgate.net The general procedure involves loading the acidified extract onto a preconditioned cartridge, washing away neutral and anionic impurities, and finally eluting the retained alkaloids with an ammoniated organic solvent, such as methanol with 0.5% or 2.5% ammonia. mdpi.comresearchgate.net
Table 1: Examples of Optimized Extraction Protocols for PA N-oxides
| Step | Method/Reagent | Purpose | Source(s) |
| Extraction Solvent | 50% Methanol with 0.05 M H₂SO₄ | Solubilize PA N-oxides | mdpi.com |
| 0.1 M H₂SO₄ | Solubilize PA N-oxides | mdpi.com | |
| 1% Methanolic solution of tartaric acid | Solubilize PA N-oxides | tandfonline.com | |
| 2% Formic acid in aqueous solution | Solubilize PA N-oxides | frontiersin.org | |
| Cleanup | Solid-Phase Extraction (SPE) | Purify extract | mdpi.comqu.edu.qa |
| SPE Sorbent | Strong Cation-Exchange (PCX/SCX) | Bind protonated alkaloids | mdpi.comresearchgate.net |
| SPE Elution | Methanol with 0.5-2.5% Ammonia | Elute purified alkaloids | mdpi.comresearchgate.net |
Chemical Reduction Methods for N-oxides to Tertiary Amines for Comparative Analysis
For certain analytical strategies, particularly those involving gas chromatography-mass spectrometry (GC-MS), it is necessary to analyze the total PA content. mdpi.com Since PA N-oxides are non-volatile and thermally labile, they cannot be directly analyzed by GC-MS. mdpi.comacs.org Therefore, a chemical reduction step is employed to convert the PA N-oxides in the extract to their corresponding tertiary amines. This allows for the determination of the total concentration of a specific alkaloid (free base + N-oxide form) or for the analysis of the total PA profile of a sample. researchgate.netresearchgate.net The concentration of the N-oxides can then be calculated by finding the difference between the total PA content measured after reduction and the free tertiary amine content measured before reduction. nih.gov
Common Reducing Agents and Methods
Several reagents and methods have been developed for the efficient reduction of PA N-oxides. The choice of method often depends on the desired speed and reaction conditions.
Zinc Dust : The reduction of PA N-oxides using zinc dust in an acidic medium (e.g., 0.5 M H₂SO₄) is a well-established method. tandfonline.comscielo.brbund.de The reaction typically involves stirring the sample extract with zinc dust for several hours at room temperature to ensure complete conversion. tandfonline.comscielo.br Following reduction, the mixture is filtered, made alkaline with ammonia, and the resulting tertiary amines are extracted with a suitable organic solvent like dichloromethane (B109758) (CH₂Cl₂). scielo.br
Serdoxit Resin : An alternative and more rapid method involves the use of an oxygen-absorbing resin, such as Serdoxit. researchgate.netresearchgate.net This procedure is favored for its speed, requiring only a few minutes for the reduction to complete, compared to the several hours needed for zinc dust reduction. researchgate.net The extract is passed through a column containing the resin, which efficiently reduces the N-oxides to their tertiary amine counterparts. mdpi.comresearchgate.net
These reduction techniques are crucial for enabling comprehensive PA profiling and for understanding the relative abundance of the N-oxide and tertiary amine forms in a sample. This is particularly important because ingested PA N-oxides can be reduced back to their toxic tertiary amine forms in the digestive tract, making it necessary to quantify both species for a complete toxicological assessment. fao.orgfao.org
Table 2: Common Chemical Reduction Methods for PA N-oxides
| Reducing Agent | Typical Conditions | Advantages | Disadvantages | Source(s) |
| Zinc Dust | Stirring with 0.5 M H₂SO₄ for 4-6 hours | Well-established, effective | Time-consuming | qu.edu.qatandfonline.comscielo.br |
| Serdoxit Resin | Column chromatography | Rapid (few minutes) | Requires specific resin | mdpi.comresearchgate.netresearchgate.net |
| Lithium Aluminium Hydride (LiAlH₄) | In tetrahydrofuran | Strong reducing agent | Reduces ester groups as well, not specific to N-oxide | mdpi.combund.de |
Biological Roles and Ecological Interactions of Acetylseneciphylline N Oxide
Role in Plant Chemical Defense Mechanisms
Plants in genera such as Jacobaea (formerly Senecio) constitutively produce a variety of pyrrolizidine (B1209537) alkaloids, including acetylseneciphylline N-oxide, as a standing chemical defense against a wide range of herbivores. universiteitleiden.nlnih.gov These compounds are toxic and act as a deterrent to generalist herbivores, which tend to avoid plants containing them. uvic.ca The concentration and composition of these alkaloids can vary between plant populations, providing a variable target for pests. uvic.ca
Research has shown that the diversity of PAs, including this compound, plays a significant role in plant defense. For instance, in hybrids of Jacobaea vulgaris and Jacobaea aquatica, specific PAs, including this compound, have been linked to resistance against the generalist herbivore Western Flower Thrips (Frankliniella occidentalis). nih.gov The presence of these compounds in the plant tissue, particularly in strategic locations like the epidermis and inflorescences, enhances the plant's defense against herbivores. researchgate.net While the primary role of these alkaloids is defense against herbivores, there is also evidence to suggest they may play a role in defending against pathogens. scispace.com
The production of defensive compounds like this compound is a crucial component of a plant's strategy for survival and reproduction in its natural environment. By deterring herbivores, these alkaloids help to minimize tissue damage, which can directly impact a plant's growth, competitive ability, and reproductive output. researchgate.net The allocation of these defensive chemicals to vital parts of the plant, such as flowers and young leaves, underscores their importance in protecting the plant's reproductive success. uvic.ca
The ecological context of these chemical defenses is complex, as they are part of a co-evolutionary "arms race" between plants and the insects that feed on them. wordpress.com While these compounds are effective against generalist herbivores, specialist insects have evolved mechanisms to tolerate and even utilize these alkaloids, leading to intricate ecological interactions. universiteitleiden.nlwordpress.com The balance between the metabolic cost of producing these compounds and the fitness benefits gained from protection against herbivory is a key factor shaping plant evolution and its interactions within the ecosystem. tandfonline.com
Interactions with Invertebrate Herbivores and Associated Mechanistic Insights
Pyrrolizidine alkaloids exist in plants in two main forms: the tertiary amine (free base) and the N-oxide. nih.govscielo.org.mx this compound is, as its name suggests, an N-oxide. Generally, the N-oxide forms are less toxic and less deterrent to insects than their corresponding tertiary amine forms. nih.govknaw.nlresearchgate.net The N-oxides are more water-soluble, which facilitates their transport and storage within the plant. researchgate.net
The lower deterrency of the N-oxide form means that some generalist insects may begin to feed on plants containing them. nih.gov However, the conversion of the N-oxide to the more toxic tertiary amine form can occur within the insect's gut, leading to adverse effects. uvic.canih.gov The relative toxicity of different PAs varies depending on their specific structure and the insect species . researchgate.net For instance, studies have shown that for some toxic PAs, the free base form is more toxic to insects than the N-oxide form. researchgate.net
Table 1: Comparison of PA Forms and their Effects on Insects
| Feature | N-oxide Form (e.g., this compound) | Tertiary Amine Form |
|---|---|---|
| Toxicity | Generally lower. uvic.canih.gov | Generally higher and more toxic. nih.govresearchgate.net |
| Deterrency | Generally less deterrent to insect feeding. nih.gov | More deterrent to insect feeding. nih.gov |
| Form in Plant | Predominant storage form, water-soluble. uvic.caresearchgate.net | Present in smaller quantities. nih.gov |
| Activation | Can be reduced to the toxic tertiary amine in the insect gut. uvic.canih.gov | Can be directly absorbed and metabolized to toxic pyrroles. nih.gov |
When a generalist herbivore ingests plant material containing this compound, the reducing environment of its gut can convert the N-oxide into its corresponding tertiary amine. uvic.cascispace.com This conversion is a critical step in the toxification process. The resulting tertiary amine is more lipid-soluble and can be absorbed more easily across the gut membrane. nih.gov Once absorbed, it can be metabolized by enzymes such as cytochrome P450 oxidases into highly reactive and toxic pyrrolic compounds, which can cause significant cellular damage. uvic.ca
In contrast, some non-sequestering generalist insects have been observed to efficiently excrete ingested PAs. For example, the generalist caterpillar Spodoptera littoralis can reduce senecionine (B1681732) N-oxide to the tertiary alkaloid in its gut, which is then absorbed into the hemolymph and quickly excreted. nih.gov This rapid elimination is a detoxification strategy that allows the insect to feed on PA-containing plants to some extent.
While generalist herbivores are typically deterred or harmed by PAs, a number of specialist insects have evolved remarkable adaptations to not only tolerate but also utilize these compounds for their own benefit. universiteitleiden.nl These specialist insects, which include the cinnabar moth (Tyria jacobaeae) and certain species of leaf beetles (Oreina), can sequester PAs from their host plants. universiteitleiden.nluvic.ca
The process of sequestration in these adapted insects involves a sophisticated biochemical mechanism. After ingesting the N-oxides, they are reduced to tertiary amines in the gut, absorbed, and then rapidly re-oxidized back to the non-toxic N-oxide form in the hemolymph by a specific enzyme, senecionine N-oxygenase. nih.gov This re-oxidation prevents the formation of toxic pyrroles and allows the insect to safely store the alkaloids. nih.gov
These sequestered alkaloids, stored as N-oxides, are then used as a chemical defense against the specialists' own predators, such as birds and other insects. researchgate.networdpress.com The bright, aposematic coloration of many of these insects serves as a warning signal to predators of their chemical defense. uvic.ca Furthermore, some specialist insects, like the cinnabar moth, use the PAs from their host plant as cues for locating the plant and as stimulants for oviposition (egg-laying). researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyrrolizidine alkaloid |
| Senecionine N-oxide |
| Senecionine |
| Jacobine (B1672728) |
| Erucifoline (B1236471) |
| Senkirkine |
| Retrorsine |
| Monocrotaline |
| Heliotrine |
| Senecivernine |
| Jacoline |
| Callimorphine |
| Putrescine |
| Deoxyhypusine (B1670255) |
| Nicotine |
| Nornicotine |
| Anabasine |
| Terpene |
| Methyl jasmonate |
| Nitric oxide |
| Trimethylamine |
| Trimethylamine-N-oxide (TMAO) |
| Choline |
| L-carnitine |
| Betaine |
| Ergothioneine |
| S-nitrosocysteine |
Enzymatic Transformations of this compound by Insect Metabolisms (e.g., O-deacetylation to seneciphylline (B43193) N-oxide)
Certain specialist insect herbivores have evolved sophisticated metabolic pathways to process the pyrrolizidine alkaloids (PAs) they ingest from their host plants. One such transformation involves the O-deacetylation of this compound. This biochemical modification is a key step in the insect's ability to handle and utilize plant-derived defensive compounds.
Research has shown that leaf beetles of the genus Oreina can catalyze the O-deacetylation of this compound to its corresponding derivative, seneciphylline N-oxide. researchgate.netunine.chresearchgate.netnais.net.cnresearchgate.net This enzymatic process removes the acetyl group from the molecule, altering its chemical properties. This transformation is part of a broader suite of metabolic capabilities in these insects, which also includes processes like the O-dealkylation of other PAs. researchgate.netunine.chresearchgate.netnais.net.cn The ability to perform such transformations allows these insects to modify the ingested alkaloids, which may be a prerequisite for their safe sequestration, storage, and subsequent deployment in the insect's own defense mechanisms. researchgate.netresearchgate.net While this compound is a metabolite found in plants like Jacobaea species, its conversion to seneciphylline N-oxide within the insect highlights a specific adaptation to its chemical environment. ebi.ac.uk
The table below details the specific enzymatic transformation of this compound observed in insect metabolism.
| Original Compound | Transformed Compound | Transformation Process | Insect Group | Reference |
| This compound | Seneciphylline N-oxide | O-deacetylation | Leaf Beetles (Oreina spp.) | researchgate.netunine.chresearchgate.netnais.net.cn |
Biochemical and Cellular Mechanisms of Action in Non-Mammalian Systems
Interaction with Nucleic Acids and Specific Enzymatic Processes within Cellular Systems
The biological activity of this compound, like other 1,2-unsaturated pyrrolizidine alkaloids, is contingent on its metabolic activation. In its N-oxide form, which is the state typically found in plants, the compound is relatively non-toxic. researchgate.netchemicalbook.com However, when ingested by herbivores, it can undergo a critical bioactivation process.
In the gut of an invertebrate herbivore, the non-toxic this compound is reduced to its tertiary amine (free base) form. chemicalbook.com This free base is then absorbed and can be metabolized by enzymes, particularly cytochrome P450 monooxygenases, in various tissues. chemicalbook.com This metabolic step converts the molecule into highly reactive electrophilic pyrrolic esters (dehydropyrrolizidine alkaloids). These reactive metabolites are capable of forming covalent bonds (adducts) with biological nucleophiles, including proteins and nucleic acids (DNA and RNA). chemicalbook.com The interaction with nucleic acids can lead to the formation of DNA adducts, which can disrupt normal cellular processes, such as replication and transcription, and induce genotoxicity. The toxicity of PAs is fundamentally linked to this bioactivation and subsequent alkylation of cellular macromolecules. chemicalbook.com
Effects on Cellular Functions in Plant and Invertebrate Cells (excluding human cell lines)
The table below summarizes the known cellular effects in non-mammalian systems.
| System | Cellular Effect | Mechanism | Reference |
| Invertebrate Cells | Genotoxicity, Cytotoxicity | Metabolic activation to reactive pyrrolic esters that form adducts with DNA and proteins. | chemicalbook.com |
| Plant Cells (General N-oxide effects) | Oxidative Stress, Growth Inhibition | At high concentrations, potential for ROS generation and disruption of metabolic processes. | nih.gov |
Role in Interspecies Chemical Communication (Excluding mammalian toxicology studies)
This compound plays a significant role in mediating interactions between different species, primarily as a defensive chemical. ebi.ac.uk Plants produce and store this and other PAs as a defense against herbivory. chemicalbook.comresearchgate.net The presence of these compounds in plant tissues can deter feeding by generalist herbivores, who are susceptible to their toxic effects. This represents a clear form of interspecies chemical communication where the plant signals its unpalatability to potential consumers. ebi.ac.uk
Furthermore, the interaction becomes more complex with specialist insects that have co-evolved with PA-producing plants. These insects are not only resistant to the toxic effects but can also sequester these alkaloids for their own purposes. researchgate.netresearchgate.netresearchgate.net By ingesting compounds like this compound and storing them, often after metabolic modification, these insects gain their own chemical defense against predators, such as birds or other invertebrates. researchgate.netresearchgate.net This sequestration is a form of chemical appropriation, where the insect uses the plant's chemical signal for its own "communication" of distastefulness or toxicity to a higher trophic level. This intricate flow of chemical information from plant to herbivore and from herbivore to predator is a cornerstone of their ecological interactions. nih.gov
Future Research Directions and Unanswered Questions in Acetylseneciphylline N Oxide Research
Elucidation of Novel Biosynthetic Enzymes and Regulatory Networks in PA Production
The biosynthesis of pyrrolizidine (B1209537) alkaloids is a multi-step process that is not yet fully understood. researchgate.net While the initial enzyme, homospermidine synthase (HSS), which catalyzes the first committed step, has been identified and studied, the subsequent enzymatic reactions leading to the vast diversity of PA structures, including acetylseneciphylline N-oxide, are largely unknown. nih.govpnas.org
Future research will need to focus on identifying and characterizing the enzymes responsible for the later stages of PA biosynthesis. This includes the oxidases, reductases, and acyltransferases that modify the core necine base and attach the necic acid moieties. mdpi.com For instance, understanding the specific acyltransferase that attaches the acetyl group to seneciphylline (B43193) N-oxide is a key missing piece of the puzzle.
Furthermore, the regulatory networks that control the expression of these biosynthetic genes are a critical area of investigation. Research has shown that factors like nitrogen availability can influence PA levels, suggesting a complex interplay between nutrient sensing and defense compound production. uni-hannover.de Unraveling these regulatory networks, which likely involve transcription factors and signaling cascades, will provide a more complete picture of how plants control the production of this compound and other PAs.
Table 1: Key Areas for Future Research in PA Biosynthesis
| Research Area | Key Unanswered Questions | Potential Approaches |
| Enzyme Discovery | What are the specific enzymes (oxidases, reductases, acyltransferases) involved in the later steps of this compound biosynthesis? | - Functional genomics (e.g., gene silencing, overexpression)- Proteomics to identify enzymes present during PA production- In vitro enzyme assays with purified proteins |
| Regulatory Networks | How do plants sense environmental cues (e.g., herbivory, nutrient levels) to regulate PA production? What transcription factors and signaling pathways are involved? | - Transcriptomic analysis under different conditions- Identification of cis-regulatory elements in the promoters of PA biosynthetic genes- Yeast one-hybrid screens to identify protein-DNA interactions |
Advanced Chemoecological Studies on Complex Plant-Herbivore-PA Interactions
The primary ecological role of PAs like this compound is defense against herbivores. pnas.orgnih.gov However, the interactions between plants, the herbivores that consume them, and the PAs they contain are far from simple. Future research should delve deeper into the complexities of these chemoecological relationships.
Studies have shown that the effects of PAs on herbivores can be influenced by the presence of other plant metabolites. frontiersin.org For example, the toxicity of PAs can be altered when ingested with other compounds, leading to synergistic or antagonistic effects. frontiersin.org Investigating these interactions is crucial for understanding the true ecological impact of this compound in a natural context.
Moreover, the diversity of PAs within a single plant and across plant populations adds another layer of complexity. riojournal.com Future studies should explore how this chemical diversity, including the relative abundance of this compound, affects herbivore behavior, host plant selection, and the evolution of herbivore resistance. Advanced techniques like DNA barcoding and GPS tracking can help elucidate herbivore diets and movement patterns in relation to plant chemistry. nih.govnih.gov
Development of Engineered Plant Systems for Controlled PA Production and Manipulation
The ability to manipulate PA production in plants holds significant potential for both basic research and agricultural applications. Metabolic engineering techniques, such as CRISPR/Cas9 gene editing, offer powerful tools to modify the biosynthetic pathways of PAs. nih.govfrontiersin.org
A key future direction is the development of plant systems where the production of specific PAs, like this compound, can be precisely controlled. This could involve knocking out genes to create PA-free plant lines or overexpressing key enzymes to increase the production of certain alkaloids. frontiersin.org Such engineered plants would be invaluable for studying the specific ecological roles of individual PAs and for understanding the metabolic trade-offs associated with their production.
For example, creating a plant that produces only seneciphylline N-oxide but not its acetylated form would allow researchers to directly test the ecological significance of this specific chemical modification. This approach could also be used to develop safer crops by eliminating toxic PAs from medicinal plants or food crops that are sometimes contaminated with PA-producing weeds. researchgate.net
Exploration of Unconventional Biological Activities and Mechanisms in Ecological Contexts
While the defensive role of PAs against herbivores is well-established, their potential for other biological activities in an ecological context remains largely unexplored. Future research should investigate the broader ecological functions of this compound beyond direct toxicity to herbivores.
For instance, PAs could play a role in mediating interactions with other organisms, such as pathogens, mutualistic fungi, or even other plants. The transfer of plant metabolites through different trophic levels can have cascading effects on the entire food web. riojournal.com It is also possible that PAs or their degradation products have allelopathic effects, influencing the growth of neighboring plants.
Furthermore, some insects have evolved to not only tolerate PAs but to sequester them for their own defense against predators. researchgate.netresearchgate.net Understanding the biochemical mechanisms that allow these insects to handle and utilize PAs, including this compound, can provide insights into co-evolution and the development of novel detoxification strategies.
Integration of 'Omics' Approaches in PA Research
The integration of various 'omics' technologies, such as metabolomics, transcriptomics, proteomics, and genomics, will be instrumental in advancing our understanding of this compound and other PAs. acs.org These approaches provide a holistic view of the biological system, allowing researchers to connect changes at the genetic and protein level with alterations in the metabolome.
Metabolomic studies can provide a comprehensive profile of the PAs and other metabolites present in a plant, revealing how the chemical composition changes in response to different environmental conditions or herbivore attacks. nih.govxjtu.edu.cn When combined with transcriptomics, which analyzes gene expression, researchers can identify the genes that are co-regulated with the production of specific PAs like this compound. xjtu.edu.cnnih.gov
This integrated approach can help to identify new biosynthetic genes, uncover regulatory networks, and provide a more complete understanding of the role of PAs in complex ecological interactions. acs.orgdntb.gov.ua
Q & A
Q. Q1. How can acetylseneciphylline N-oxide be reliably detected and quantified in complex plant matrices?
Methodological Answer :
- Analytical Workflow : Use ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) with on-line solid-phase extraction (SPE) to minimize manual sample preparation. Calibration curves for pyrrolizidine alkaloid (PA) N-oxides, including this compound, should span 10–300 µg/kg in plant matrices (e.g., tea) to ensure linearity (r² > 0.99) and signal-to-noise ratios >10 for lower limits of quantification (LLOQ) .
- Reference Standards : Source certified this compound standards (CAS 123844-00-8) at 100 µg/mL for method validation .
Q. Q2. What structural and functional characteristics distinguish this compound from other PA N-oxides?
Methodological Answer :
- Structural Elucidation : Compare its molecular weight (391.17 g/mol), CAS registry, and nitrogen-oxygen bonding patterns against databases like PubChem. Use nuclear magnetic resonance (NMR) to confirm the acetyl group’s position and its impact on solubility .
- Toxicological Profiling : Cross-reference mutagenicity data from aromatic N-oxide subclasses (e.g., benzo[c][1,2,5]oxadiazole 1-oxide) to identify shared or unique hazards .
Advanced Research Questions
Q. Q3. How can computational (Q)SAR models predict the mutagenic potential of this compound?
Methodological Answer :
- Model Selection : Apply Leadscope’s expert-rule-based SAR fingerprinting to assess substructures linked to DNA reactivity. Prioritize subclasses like quindioxin analogs, which retain mutagenicity alerts despite the downgrade of the general aromatic N-oxide class .
- Data Integration : Validate predictions using Ames test data from structurally similar N-oxides (e.g., 2,6-Dimethylpyridine N-oxide) to infer antigenotoxic potential .
Q. Q4. What experimental designs optimize the study of this compound’s cellular uptake and metabolism?
Methodological Answer :
- In Vitro Systems : Use human hepatocellular carcinoma cells (HepG2, Huh7) to assess uptake kinetics. Compare results against OCT1-transfected HEK293 cells and Oct1-knockout mice to rule out transporter dependency .
- Metabolite Tracking : Employ stable isotope labeling and high-resolution mass spectrometry to identify phase I/II metabolites in hepatic microsomes .
Q. Q5. How do matrix effects influence the accuracy of this compound quantification in environmental samples?
Methodological Answer :
- Matrix Mitigation : Spike recovery experiments in tea or soil extracts using isotopically labeled internal standards (e.g., senecionine-d3). Adjust SPE protocols (e.g., hydrophilic-lipophilic balance cartridges) to reduce interference from polyphenols or humic acids .
- Cross-Validation : Compare UHPLC-MS/MS results with orthogonal methods like ELISA to confirm specificity .
Q. Q6. What evidence supports or refutes the antimutagenic potential of this compound?
Methodological Answer :
- Assay Design : Conduct fluctuation Ames tests with 2-AA (2-aminoanthracene) or 4-NQO (4-nitroquinoline-N-oxide) as co-mutagens. Measure mutation suppression rates at subcytotoxic concentrations (e.g., 0.1–10 µM) .
- Mechanistic Studies : Use comet assays or γH2AX foci staining to evaluate DNA damage repair efficiency in exposed cell lines .
Data Contradictions and Resolution Strategies
Q. Q7. Discrepancies in reported mutagenicity of N-oxides: How to reconcile structural alerts with experimental data?
Resolution Strategy :
- Contextual Analysis : Differentiate between aromatic (e.g., this compound) and aliphatic N-oxides, as the latter often lack direct DNA reactivity. Use proprietary pharmaceutical datasets to refine SAR alerts for specific subclasses .
- Dose-Response Curves : Re-evaluate historical Ames test data for exposure thresholds; sub-mutagenic concentrations may obscure compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
